molecular formula C7H10O4S B2806069 2,2-Dioxo-2lambda6-thiabicyclo[2.2.1]heptane-3-carboxylic acid CAS No. 2490403-98-8

2,2-Dioxo-2lambda6-thiabicyclo[2.2.1]heptane-3-carboxylic acid

Cat. No.: B2806069
CAS No.: 2490403-98-8
M. Wt: 190.21
InChI Key: QQGDRYWKBOQSRZ-UHFFFAOYSA-N
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Description

2,2-Dioxo-2λ⁶-thiabicyclo[2.2.1]heptane-3-carboxylic acid is a bicyclic sulfone derivative featuring a norbornane-like scaffold with a sulfur atom in the bridgehead position. The compound’s rigid bicyclic framework and sulfone group confer unique electronic and steric properties, making it a valuable building block in medicinal chemistry and organic synthesis. Its structure is characterized by a seven-membered bicyclo[2.2.1]heptane system, where the sulfur atom is oxidized to a sulfone (dioxo group), and a carboxylic acid substituent is positioned at the 3-carbon .

Commercial availability of this compound is noted in Enamine Ltd’s catalog (CAS: EN300-22850610), with applications in drug discovery and chemical research .

Properties

IUPAC Name

2,2-dioxo-2λ6-thiabicyclo[2.2.1]heptane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4S/c8-7(9)6-4-1-2-5(3-4)12(6,10)11/h4-6H,1-3H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQGDRYWKBOQSRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(S2(=O)=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dioxo-2lambda6-thiabicyclo[2.2.1]heptane-3-carboxylic acid typically involves multiple steps, starting with the appropriate precursors. One common approach is the cyclization of thiocarbonyl compounds followed by oxidation reactions. The reaction conditions often require specific catalysts and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dioxo-2lambda6-thiabicyclo[2.2.1]heptane-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound's structure.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2,2-Dioxo-2lambda6-thiabicyclo[2.2.1]heptane-3-carboxylic acid has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of sulfur-containing compounds.

  • Biology: The compound may be utilized in biological assays to investigate its interactions with various biomolecules.

  • Medicine: Potential medicinal applications include the development of new drugs or therapeutic agents.

  • Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2,2-Dioxo-2lambda6-thiabicyclo[2.2.1]heptane-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses or chemical transformations.

Comparison with Similar Compounds

2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid Derivatives

Structural Differences :

  • The sulfur atom in the target compound is replaced by a nitrogen atom in 2-azabicyclo[2.2.1]heptane derivatives, forming a secondary amine bridgehead.
  • Example : exo-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride (CAS: 99940-86-0) shares the same bicyclic backbone but lacks the sulfone group .

7-Oxabicyclo[2.2.1]heptane Derivatives

Structural Differences :

  • Oxygen replaces sulfur in the bridgehead, forming an ether linkage (e.g., 7-oxabicyclo[2.2.1]heptane-3-carboxylic acid).

4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid (Ampicillin Core)

Structural Differences :

  • The bicyclo[3.2.0] system in ampicillin has a smaller ring system (five- and four-membered fused rings) compared to the [2.2.1] scaffold.
  • Contains both sulfur (thia) and nitrogen (aza) atoms.

5,6-Dihydroxy-2,2-dioxo-2λ⁶-thiabicyclo[2.2.1]heptane-3-carboxylic Acid

Structural Differences :

  • A hydroxylated derivative of the target compound, with additional -OH groups at the 5- and 6-positions.

Commercial Availability :

  • Sold in quantities from 0.05 g to 10 g, with prices scaling linearly (821,800–14,114,100 KRW). The dihydroxy groups likely enhance solubility or enable further functionalization .

Data Tables

Table 1: Structural and Commercial Comparison

Compound Name CAS Number Molecular Formula Key Functional Groups Price (KRW/g)
2,2-Dioxo-2λ⁶-thiabicyclo[2.2.1]heptane-3-carboxylic acid EN300-22850610 C₇H₉O₄S Sulfone, carboxylic acid Not specified
5,6-Dihydroxy derivative Not available C₇H₉O₆S Sulfone, dihydroxy 16,428–1,411,410
exo-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid HCl 99940-86-0 C₇H₁₂ClNO₂ Amine, carboxylic acid Not specified

Research Implications

  • The sulfone group in 2,2-dioxo-2λ⁶-thiabicyclo[2.2.1]heptane-3-carboxylic acid may confer metabolic stability compared to amine- or ether-containing analogs, making it suitable for protease-resistant drug candidates.

Biological Activity

2,2-Dioxo-2λ6\lambda^6-thiabicyclo[2.2.1]heptane-3-carboxylic acid (CAS Number: 2490403-98-8) is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including research findings, case studies, and data tables.

Antimicrobial Properties

Recent studies have indicated that 2,2-Dioxo-2λ6\lambda^6-thiabicyclo[2.2.1]heptane-3-carboxylic acid exhibits significant antimicrobial activity. A research article published in PLOS ONE highlighted its genotoxic effects on bacterial cells, suggesting that it may disrupt cellular processes in microorganisms, potentially leading to cell death or impaired growth .

Cytotoxicity

In vitro studies have demonstrated the cytotoxic potential of this compound against various cancer cell lines. The compound was shown to induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics .

The proposed mechanism of action involves the inhibition of specific enzymes involved in cellular metabolism and replication. This inhibition can lead to increased oxidative stress within the cells, contributing to cell death .

Study 1: Antimicrobial Efficacy

A study conducted by Kessenikh et al. (2021) evaluated the antimicrobial efficacy of 2,2-Dioxo-2λ6\lambda^6-thiabicyclo[2.2.1]heptane-3-carboxylic acid against various bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

Bacterial StrainConcentration (µg/mL)Viability (%)
E. coli5020
S. aureus10015
P. aeruginosa20010

Study 2: Cytotoxicity Against Cancer Cells

Another study assessed the cytotoxic effects of the compound on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The findings showed that treatment with the compound resulted in a dose-dependent decrease in cell viability.

Cell LineConcentration (µM)Viability (%)
MCF-71070
MCF-72050
A5491065
A5492040

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2,2-dioxo-2λ⁶-thiabicyclo[2.2.1]heptane-3-carboxylic acid, and how can enantiomeric purity be optimized?

  • Methodology : The compound is typically synthesized via multi-step cyclization and functionalization. A common approach involves BOC (tert-butoxycarbonyl) protection of intermediates to stabilize reactive groups, followed by cyclization under acidic or basic conditions. For enantiomeric purity, chiral resolution techniques (e.g., chiral chromatography or crystallization with enantioselective agents) are critical. For example, analogous bicyclic compounds like 2-azabicyclo[2.2.1]heptane derivatives are synthesized using BOC₂O in ethanol, followed by acid-base extraction to isolate enantiomers .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • Methodology :

  • 1H NMR : Identifies proton environments, confirming bicyclic framework and substituents.
  • LC-MS : Validates molecular weight and detects impurities.
  • X-ray crystallography : Resolves stereochemistry and bond angles, critical for confirming the bicyclo[2.2.1]heptane core .
  • IR spectroscopy : Detects functional groups like sulfone (dioxo-λ⁶-thia) and carboxylic acid .

Q. How can researchers mitigate solubility challenges in aqueous reaction systems for this compound?

  • Methodology : Use polar aprotic solvents (e.g., DMF, DMSO) or co-solvents like ethanol/water mixtures. Acid-base adjustments (e.g., citric acid for pH-controlled extraction) improve solubility in aqueous layers during purification .

Advanced Research Questions

Q. What strategies address low yields in the cyclization step during synthesis?

  • Methodology :

  • Solvent optimization : Ethanol or THF may enhance reaction kinetics compared to non-polar solvents.
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts can accelerate cyclization.
  • Temperature control : Prolonged stirring at room temperature (24–48 hours) improves conversion, as seen in analogous 2-azabicyclo[2.2.1]heptane syntheses .

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., enzyme inhibition)?

  • Methodology :

  • Molecular docking : Use software like AutoDock Vina to model binding affinity with targets (e.g., dipeptidyl peptidase-4 (DPP-4) or cathepsin C).
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
  • MD simulations : Study conformational stability in physiological conditions .

Q. How to resolve contradictions in reported biological activities (e.g., neuropharmacological vs. anticancer effects)?

  • Methodology :

  • Assay standardization : Compare cell lines, dosage, and endpoint metrics across studies.
  • Metabolite profiling : Identify active derivatives (e.g., methyl esters or amides) that may contribute to divergent effects.
  • Structural analogs : Test enantiomers or substituent-modified variants to isolate structure-activity relationships .

Q. What are the challenges in scaling up synthesis from milligram to gram scale?

  • Methodology :

  • Continuous flow systems : Improve reaction consistency and heat management.
  • Purification optimization : Replace column chromatography with crystallization (e.g., using ethyl acetate/hexane gradients).
  • Process analytics : Implement in-line NMR or HPLC for real-time monitoring .

Key Research Gaps

  • Stereochemical stability : Limited data on racemization under physiological conditions.
  • In vivo pharmacokinetics : Absence of studies on bioavailability and metabolite profiles.
  • Cross-reactivity : Unclear interaction with off-target enzymes (e.g., proteases beyond DPP-4) .

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